molecular formula C18H16N2O2S B2366702 5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine CAS No. 477872-59-6

5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine

Cat. No.: B2366702
CAS No.: 477872-59-6
M. Wt: 324.4
InChI Key: OXXCFKCPCLGDQX-UHFFFAOYSA-N
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Description

5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be attached through a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The methoxy and phenylsulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified pyrimidine derivatives with reduced functional groups.

    Substitution: New compounds with different substituents replacing the methoxy or phenylsulfanyl groups.

Scientific Research Applications

5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The methoxy and phenylsulfanyl groups can play a role in binding to these targets, affecting the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(4-methoxyphenyl)sulfanyl]phenyl acetate
  • N-(2-Methoxy-5-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and potential applications. The presence of both methoxy and phenylsulfanyl groups provides a combination of electronic and steric effects that can be leveraged in various chemical and biological contexts.

Properties

IUPAC Name

5-methoxy-4-(4-methoxyphenyl)sulfanyl-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-21-14-8-10-15(11-9-14)23-18-16(22-2)12-19-17(20-18)13-6-4-3-5-7-13/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXCFKCPCLGDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NC(=NC=C2OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822273
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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